molecular formula C20H19FN4O2 B2862233 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide CAS No. 1021059-71-1

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide

Cat. No.: B2862233
CAS No.: 1021059-71-1
M. Wt: 366.396
InChI Key: MMKKLKLIDFLISR-UHFFFAOYSA-N
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Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide (CAS 946302-94-9) is a synthetic benzamide derivative with a molecular formula of C20H19FN4O2 and a molecular weight of 366.4 g/mol . This compound is characterized by a 4-fluorobenzoyl group linked via an amide bond to an aniline-substituted pyrimidine scaffold, where the pyrimidine ring is further substituted with ethoxy and methyl groups . Based on its structural features, which are shared with other researched pyrimidine-based molecules, this compound is of significant interest in medicinal chemistry as a potential protein kinase inhibitor . Such inhibitors are crucial tools for targeted cancer research, as they can interfere with cell signaling pathways that drive proliferation. The compound's design suggests it could bind to the ATP-binding site of kinases, potentially acting as a type 1 (ATP-competitive) inhibitor . Furthermore, structurally similar benzamide compounds have shown promise in other therapeutic areas, such as being developed as selective agonists for neurological targets like the 5-HT(1F) receptor . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-8-10-17(11-9-16)25-20(26)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKKLKLIDFLISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.

Molecular Structure

The compound features a complex structure comprised of a pyrimidine ring, an amine group, and a fluorobenzene moiety. The molecular formula is C19H19FN4O3SC_{19}H_{19}FN_{4}O_{3}S, with a molecular weight of 402.4 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.

PropertyValue
Molecular FormulaC19H19FN4O3S
Molecular Weight402.4 g/mol
CAS Number946274-11-9

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidine Ring : The ethoxy and methyl groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.
  • Coupling Reaction : The pyrimidine derivative is then coupled with an appropriate aniline derivative under acidic or basic conditions to yield the final product.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound may inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects such as:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting pathways involved in tumor growth.
  • Anti-inflammatory Effects : The structural features may enable it to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Research Findings

Research has highlighted several promising findings regarding the biological activity of this compound:

  • Antitumor Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes linked to cancer progression, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. Researchers observed:

  • Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 10 µM after 48 hours of exposure.
  • Mechanistic Insights : Further analysis revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Benzamides with Varied Substituents

Key Compounds :
Compound Name Molecular Formula Molecular Weight Substituents on Pyrimidine/Benzamide Key Properties/Activities Reference
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide (Target) C₂₁H₂₂FN₅O₂ 395.43 6-ethoxy-2-methyl; 4-fluoro Not explicitly reported N/A
N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide C₂₃H₂₆N₄O₅ 438.48 6-ethoxy-2-methyl; 3,4,5-trimethoxy Higher lipophilicity (trimethoxy)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide C₂₀H₂₀FN₅O 365.41 4-dimethylamino-6-methyl; 4-fluoro Lower molecular weight
N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide C₁₉H₁₇FN₄O₃S 400.43 4,6-dimethyl; sulfamoyl linker pKa 7.16 (predicted)

Analysis :

  • Substituent Effects: Electron-donating groups (e.g., ethoxy, methyl) on pyrimidine enhance solubility and bioavailability, while electron-withdrawing groups (e.g., fluoro) on benzamide improve metabolic stability . Replacement of the amino linker with sulfamoyl (C₁₉H₁₇FN₄O₃S) introduces hydrogen-bonding capacity, which may enhance target binding .

Fluorobenzamide Derivatives with Diverse Core Structures

Key Compounds :
Compound Name Molecular Formula Molecular Weight Core Structure Key Properties/Activities Reference
N-(4-(tert-butyl)phenyl)-4-fluorobenzamide C₁₇H₁₇FNO 285.33 Simple benzamide Synthesized via Ni-catalyzed reductive aminocarbonylation (60% yield)
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide C₁₄H₈ClFN₂OS 306.75 Thienopyrimidine core Potential kinase inhibition
N-((3,5-bis(trifluoromethyl)phenyl)carbamoyl)-4-fluorobenzamide C₁₆H₉F₇N₂O₂ 406.25 Bis(trifluoromethyl) carbamoyl Strong electron-withdrawing effects

Analysis :

  • Core Modifications: Thienopyrimidine cores (e.g., C₁₄H₈ClFN₂OS) introduce sulfur atoms, which may confer redox activity or metal-binding properties .

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